BAN ORL 24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

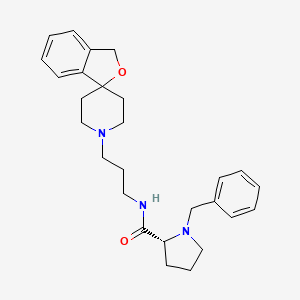

IUPAC Name |

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMQGKJURAJEN-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to BAN ORL 24: A Potent and Selective Nociceptin/Orphanin FQ (NOP) Receptor Antagonist

Abstract

This technical guide provides an in-depth overview of the novel research compound BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor. We will explore its mechanism of action, present key in-vitro and in-vivo pharmacological data, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating the NOP receptor system in neuroscience, pain modulation, and oncology.

Introduction: The NOP Receptor System and the Emergence of this compound

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate G protein-coupled receptor (GPCR), the NOP receptor, is a key modulator of a wide array of physiological and pathological processes. While structurally related to the opioid receptor family, the NOP receptor does not bind classical opioids and constitutes a distinct signaling system. Its activation has been implicated in pain perception (both pro- and anti-nociceptive depending on the context), anxiety, depression, and reward pathways.

The development of selective antagonists is crucial for elucidating the precise functions of the NOP receptor and for validating it as a therapeutic target. This compound (also referred to as 'Compound 24' in early literature) emerged from focused library screening efforts as a highly potent and selective tool for this purpose[1]. It is a brain-penetrant small molecule, enabling its use in both in-vitro and in-vivo studies to probe the central and peripheral roles of the NOP system[1]. This guide synthesizes the current knowledge on this compound and provides a practical framework for its application in research.

Core Mechanism of Action: Competitive Antagonism of the NOP Receptor

This compound functions as a competitive antagonist at the NOP receptor. Upon binding, it occupies the same site as the endogenous ligand N/OFQ but fails to induce the conformational change required for receptor activation and downstream signaling. The NOP receptor is a Gi/o-coupled GPCR; its canonical activation by N/OFQ leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of MAPK pathways.

By competitively binding to the receptor, this compound prevents these N/OFQ-mediated events. Its efficacy lies in its ability to block agonist-induced signaling without eliciting any intrinsic activity of its own.

Figure 1: NOP Receptor Signaling and this compound Inhibition.

Pharmacological Profile

This compound is distinguished by its high affinity for the NOP receptor and remarkable selectivity over the classical μ (MOP), δ (DOP), and κ (KOP) opioid receptors. This specificity is critical for ensuring that observed effects are mediated solely through the NOP system.

Binding Affinity & Selectivity

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for its target. These experiments typically use cell membranes (e.g., from CHO cells stably expressing the human NOP receptor) and a radiolabeled ligand that this compound competes with for binding.

| Receptor Target | Binding Affinity (Ki or IC50, nM) | Selectivity Ratio (vs. NOP) |

| NOP (ORL-1) | 0.24 - 0.27 [1][2][3] | - |

| μ-Opioid (MOP) | 2,500 - 6,700[1] | ~9,200 - 25,000 fold |

| δ-Opioid (DOP) | >10,000[1] | >37,000 fold |

| κ-Opioid (KOP) | 2,500[1] | ~9,200 fold |

Table 1: Receptor binding profile of this compound.

Functional Antagonism

Beyond binding, it is essential to demonstrate that the compound functionally inhibits receptor signaling. This is achieved through assays that measure downstream events following receptor activation.

-

[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade. In the presence of an agonist like N/OFQ, the NOP receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. This compound potently inhibits this N/OFQ-induced stimulation, with a reported pA2 value of 9.98, indicating high antagonist potency.[3]

-

Calcium Mobilization Assay: In cells engineered to co-express NOP receptors and a promiscuous G-protein that couples to the PLC/IP3 pathway, agonist activation leads to a measurable increase in intracellular Ca2+. This compound effectively blocks this response with a functional antagonist constant (KB) of 0.93 nM.[1][3]

Experimental Protocols & Workflows

To ensure robust and reproducible results, adherence to validated protocols is paramount. The following sections detail standardized methodologies for characterizing this compound.

In-Vitro Protocol: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the NOP receptor.

Objective: To quantify the binding affinity of this compound.

Materials:

-

Cell membranes from CHO-hNOP cells (Chinese Hamster Ovary cells stably expressing human NOP receptor).

-

Radioligand: [3H]-Nociceptin.

-

Non-specific binding control: Unlabeled Nociceptin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound serial dilutions.

-

96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/C), cell harvester.

Step-by-Step Methodology:

-

Preparation: Thaw CHO-hNOP cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled Nociceptin (for non-specific binding) or this compound dilution.

-

50 µL of [3H]-Nociceptin (at a final concentration near its Kd).

-

100 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash 3-5 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

Figure 2: Workflow for Radioligand Binding Assay.

In-Vivo Application: Antinociception Models

This compound can be used to investigate the role of the NOP system in pain. For example, it can be tested for its ability to reverse the analgesic or hyperalgesic effects of a NOP agonist.

Model: Mouse Tail-Flick or Hot-Plate Test.

Objective: To determine if this compound can antagonize the effects of a systemically administered NOP receptor agonist.

Procedure Outline:

-

Acclimation: Acclimate mice to the testing environment and handling.

-

Baseline Measurement: Measure the baseline latency for the animal to withdraw its tail from a radiant heat source (tail-flick) or to lick its paw on a heated surface (hot-plate).

-

Compound Administration:

-

Post-Treatment Measurement: At defined time points (e.g., 30, 60, 90 minutes) after administration, re-measure the response latency.

-

Analysis: Compare the response latencies between groups. A successful antagonism would show that the group receiving both the agonist and this compound has latencies significantly different from the agonist-only group and similar to the vehicle control group.

Physicochemical Properties & Storage

| Property | Value |

| CAS Number | 1401463-54-4[1][2] |

| Molecular Formula | C27H35N3O2·2HCl[1] |

| Molecular Weight | 506.51 g/mol [1][4] |

| Appearance | Off-white to white solid[4] |

| Purity | ≥97% (typically by HPLC)[1] |

| Solubility | Soluble in DMSO (e.g., to 100 mM) and Water (e.g., to 100 mM)[5] |

| Storage | Store solid powder at -20°C for long-term stability (up to 3 years)[5][6]. Stock solutions in DMSO should be stored at -80°C and used within a month.[2][5] |

Table 2: Summary of this compound properties.

Conclusion

This compound is an invaluable pharmacological tool for the specific and potent antagonism of the NOP receptor. Its high selectivity over classical opioid receptors and proven utility in both in-vitro and in-vivo settings make it a first-choice compound for researchers seeking to dissect the complex biology of the Nociceptin/Orphanin FQ system. The protocols and data presented in this guide provide a solid foundation for the successful integration of this compound into experimental designs aimed at exploring novel therapeutic strategies for neurological disorders, pain, and beyond.

References

-

Fischetti, C., Camarda, V., Rizzi, A., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-57. [Link]

-

Chao, P.-K., Chang, H.-F., Chang, W.-T., et al. (2020). BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine. Neuropharmacology, 166, 107678. [Link]

-

Goto, Y., et al. (2006). Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. Journal of Medicinal Chemistry, 49(3), 847-850. [Link]

-

Liao, S., et al. (2009). 1-Benzyl-N-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 606(1-3), 84-88. [Link]

Sources

A Technical Guide to the Preliminary Biological Evaluation of BAN ORL 24, a Novel NLRP3 Inflammasome Inhibitor

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is a key pathogenic driver in a wide range of inflammatory disorders, including gout, type 2 diabetes, and neurodegenerative diseases.[1][2][3] This has positioned the NLRP3 inflammasome as a high-value target for therapeutic intervention.[3][4] This document provides an in-depth technical guide for the initial biological characterization of BAN ORL 24, a novel small molecule inhibitor hypothesized to target the NLRP3 inflammasome. We detail the foundational in vitro assays required to validate its mechanism of action, including protocols for inducing NLRP3 activation in a human monocytic cell line, quantifying downstream cytokine release, and confirming target engagement through biochemical analysis. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and scientific rigor.

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

The innate immune system relies on pattern recognition receptors (PRRs) to detect danger signals, which can be pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1] The NLRP3 protein acts as a cytosolic sensor that responds to a broad array of these stimuli, including extracellular ATP, crystalline substances like monosodium urate, and bacterial toxins.[3][5]

Canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step, often triggered by stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and the precursor form of Interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[1][4][6]

-

Activation (Signal 2): A secondary stimulus, such as ATP-induced potassium efflux, triggers the assembly of the multiprotein inflammasome complex.[2][5] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[4][6]

This assembly facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted.[1][4] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.[1][7] Given its central role in driving inflammation, the pharmacological inhibition of this pathway is a promising therapeutic strategy.[8][9] this compound has been developed as a potential inhibitor of this pathway, and the following studies are designed to ascertain its biological activity.

Figure 1: The canonical NLRP3 inflammasome signaling pathway. The diagram illustrates the two-signal activation model and the hypothesized point of intervention for this compound.

Experimental Design & Protocols

The primary objective is to determine if this compound can inhibit NLRP3-dependent IL-1β secretion in a robust and dose-dependent manner. A critical secondary objective is to ensure that the observed inhibition is not due to general cytotoxicity.[10] The human monocytic cell line, THP-1, will be used as the model system, as it is a well-established and reliable platform for studying inflammasome activation.[11][12][13]

Figure 2: Experimental workflow for evaluating this compound's inhibitory activity on the NLRP3 inflammasome.

Protocol: THP-1 Cell Culture and Differentiation

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed THP-1 cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours to induce differentiation into adherent, macrophage-like cells.[13]

-

Resting: Carefully aspirate the PMA-containing medium. Wash the adherent cells once with sterile PBS. Add 100 µL of fresh, serum-free medium and rest the cells for 24 hours before proceeding with the assay.[13]

Causality: Differentiation is essential because undifferentiated monocytes exhibit weak inflammasome responses. PMA-induced differentiation mimics the maturation to macrophages, which are physiologically relevant cells that robustly activate the NLRP3 inflammasome.[13] The resting period ensures that any background inflammation from the differentiation process subsides.

Protocol: NLRP3 Inflammasome Activation and Inhibition

-

Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the resting medium from the differentiated THP-1 cells and add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Incubate for 1 hour at 37°C.

-

Priming (Signal 1): Add Lipopolysaccharide (LPS) from E. coli O111:B4 to each well to a final concentration of 200 ng/mL. Incubate for 3-4 hours at 37°C.[13]

-

Activation (Signal 2): Add Adenosine 5'-triphosphate (ATP) disodium salt hydrate to each well to a final concentration of 5 mM. Incubate for 30-60 minutes at 37°C.[11][13][14]

-

Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well and store at -80°C for cytokine and cytotoxicity analysis. The remaining cells can be lysed for Western blot analysis.

Self-Validation: The experimental design must include the following controls:

-

Untreated Control: Cells receiving only medium (no PMA, LPS, or ATP).

-

LPS Only Control: Cells treated with LPS but not ATP.

-

ATP Only Control: Cells treated with ATP but not LPS.

-

Vehicle Control: Differentiated cells treated with LPS + ATP and the vehicle used to dissolve this compound. This serves as the 0% inhibition control.

Protocol: Quantification of IL-1β by ELISA

The concentration of mature IL-1β in the collected supernatants will be quantified using a commercial Human IL-1β ELISA kit.

-

Assay Principle: The assay is a sandwich ELISA, where a capture antibody specific for human IL-1β is pre-coated onto the wells of a microplate.[15]

-

Procedure: Follow the manufacturer's protocol precisely.[15][16][17] Typically, this involves: a. Adding standards and collected supernatant samples to the wells and incubating. b. Washing the wells to remove unbound substances. c. Adding a biotin-conjugated detection antibody specific for IL-1β. d. Washing, then adding a streptavidin-HRP conjugate. e. Washing again, then adding a TMB substrate solution, which develops a color in proportion to the amount of bound IL-1β.[17] f. Stopping the reaction with a stop solution and measuring the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-1β in each sample by interpolating from the standard curve. Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

Protocol: Cell Viability Assessment

To ensure that the reduction in IL-1β is due to specific inflammasome inhibition and not cytotoxicity, a cell viability assay is mandatory.[10][18] The Lactate Dehydrogenase (LDH) cytotoxicity assay is suitable as it can be performed on the same supernatant collected for the ELISA.

-

Assay Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cell death.[19]

-

Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves transferring a portion of the cell culture supernatant to a new plate, adding a reaction mixture containing a substrate and a tetrazolium dye, incubating, and then measuring the absorbance.

-

Data Analysis: A "Maximum LDH Release" control must be included by lysing a set of untreated cells. Calculate the percent cytotoxicity for each condition relative to this maximum release control.

Protocol: Western Blot for Caspase-1 Cleavage

This assay provides direct biochemical evidence of inflammasome inhibition by assessing the processing of pro-caspase-1.

-

Sample Preparation: After collecting the supernatant, wash the adherent cells with cold PBS. Lyse the cells directly in 50 µL of 1X Laemmli sample buffer.

-

SDS-PAGE: Separate 20 µg of protein lysate per lane on a 15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody specific for the cleaved p20 subunit of human Caspase-1 overnight at 4°C.[20][21] c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: A reduction in the ~20 kDa band corresponding to cleaved caspase-1 in this compound-treated samples, compared to the LPS+ATP vehicle control, indicates inhibition of inflammasome activation.[22]

Anticipated Results and Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of a successful preliminary study.

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound

| This compound [µM] | IL-1β [pg/mL] (Mean ± SD) | % Inhibition |

| Vehicle Control | 1854 ± 121 | 0% |

| 0.01 | 1688 ± 98 | 9% |

| 0.1 | 945 ± 76 | 49% |

| 1 | 212 ± 33 | 89% |

| 10 | 45 ± 15 | 98% |

| 100 | 38 ± 11 | 98% |

| LPS Only | 55 ± 18 | - |

| Untreated | < 5 (Below LoQ) | - |

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) will be calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 2: Cytotoxicity Profile of this compound

| This compound [µM] | % Cytotoxicity (LDH Release) (Mean ± SD) |

| Vehicle Control | 15.2 ± 2.1% |

| 0.01 | 14.8 ± 1.9% |

| 0.1 | 15.5 ± 2.5% |

| 1 | 16.1 ± 2.3% |

| 10 | 18.9 ± 3.1% |

| 100 | 75.4 ± 5.6% |

| Max Release Control | 100% |

Interpretation: The ideal result, as shown hypothetically, is potent inhibition of IL-1β at concentrations (e.g., 0.1 - 10 µM) that do not cause significant cytotoxicity.[23] The increase in LDH release only at the highest concentration (100 µM) would define the therapeutic window.

Discussion and Future Directions

A successful outcome from these preliminary studies would be the demonstration that this compound is a potent and specific inhibitor of the NLRP3 inflammasome in a cellular context, with minimal off-target cytotoxicity at effective concentrations. The dose-dependent reduction in IL-1β secretion, corroborated by a decrease in caspase-1 cleavage, would provide strong evidence for its mechanism of action.

Future studies should focus on:

-

Specificity Profiling: Assessing the activity of this compound against other inflammasomes (e.g., NLRC4, AIM2) to confirm it is specific to NLRP3.

-

Mechanism Elucidation: Investigating if this compound interferes with inflammasome assembly, NLRP3's ATPase activity, or upstream signaling events.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of NLRP3-driven diseases, such as a gout or peritonitis model.

This structured, in-depth approach provides a robust foundation for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.

References

-

Frontiers. (n.d.). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Retrieved from [Link]

-

Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: an overview of mechanisms of activation and regulation. Annual review of immunology, 37, 611-640. Available from: [Link]

-

Mangan, M. S., Olhava, E. J., & Latz, E. (2018). NLRP3 inflammasome and inflammatory diseases. Nature immunology, 19(8), 784-793. Available from: [Link]

-

Paik, S., Kim, J. K., & Lee, J. (2021). Focus on the Role of NLRP3 Inflammasome in Diseases. International Journal of Molecular Sciences, 22(21), 11593. Available from: [Link]

-

Autoimmunity. (2024). The role of NLRP3 inflammasome in type 2 inflammation related diseases. Retrieved from [Link]

-

Xiao, T. S. (2023). Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Annual Review of Immunology, 41, 299-323. Available from: [Link]

-

Latz, E., Xiao, T. S., & Stutz, A. (2013). Activation and regulation of the inflammasomes. Nature reviews immunology, 13(6), 397-411. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

-

Annual Review of Immunology. (2023). Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Retrieved from [Link]

-

Spandidos Publications. (2022). NLRP3 inflammasome in health and disease (Review). Retrieved from [Link]

-

MP Biomedicals. (n.d.). Human IL-1β (Interleukin 1 Beta) ELISA Kit. Retrieved from [Link]

-

Perregaux, D. G., McNiff, P., & Laliberte, R. (2001). Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes. British journal of pharmacology, 132(8), 1677-1684. Available from: [Link]

-

RayBiotech. (n.d.). Human IL-1 beta ELISA Kit. Retrieved from [Link]

-

Science.gov. (n.d.). lps-stimulated thp-1 cells: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to activate the inflammasome through LPS & ATP stimulation simultaneously?. Retrieved from [Link]

-

ResearchGate. (2017). Immunoblotting for Active Caspase-1. Retrieved from [Link]

-

Frontiers in Immunology. (2019). Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro. Retrieved from [Link]

-

The Journal of Experimental Medicine. (2018). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. Retrieved from [Link]

-

ResearchGate. (n.d.). LPS/ATP treatment induces rapid release of inflammasome components and pyroptosis. Retrieved from [Link]

-

Current Protocols in Immunology. (2021). Inflammasome assays in vitro and in mouse models. Retrieved from [Link]

-

protocols.io. (2022). Assaying NLRP3-mediated LDH and IL-1β release. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

Sources

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. | Semantic Scholar [semanticscholar.org]

- 8. The role of NLRP3 inflammasome in type 2 inflammation related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lps-stimulated thp-1 cells: Topics by Science.gov [science.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]

- 16. mpbio.com [mpbio.com]

- 17. raybiotech.com [raybiotech.com]

- 18. Cell Health Screening Assays for Drug Discovery [promega.jp]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BAN ORL 24: A Technical Guide for Researchers

A deep dive into the discovery, synthesis, and characterization of a potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist.

Introduction: The Emergence of a Selective NOP Antagonist

In the landscape of opioid receptor research, the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a compelling target for therapeutic intervention in a range of neurological disorders. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a distinct array of physiological processes, including pain, anxiety, and depression. The quest for selective ligands that can dissect the pharmacology of the NOP receptor has led to the development of several promising compounds. Among these, BAN ORL 24, also identified in the literature as Compound 24, has emerged as a highly potent and selective non-peptide antagonist of the NOP receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and in-vitro characterization of this compound, tailored for researchers and professionals in drug development.

Discovery and Lead Optimization: A Focused Library Approach

The discovery of this compound was the result of a focused library approach centered on a spiropiperidine scaffold. This strategic methodology aimed to identify novel antagonists for the NOP receptor with high affinity and selectivity. The chemical name for this compound is (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride. Through systematic modifications of the spiropiperidine core, researchers were able to develop a series of N-substituted analogs and investigate their structure-activity relationships (SAR). This iterative process of synthesis and pharmacological testing culminated in the identification of this compound as a lead compound with exceptional potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).

Synthesis of this compound: A Strategic Chemical Pathway

While the precise, step-by-step experimental details for the synthesis of this compound are not exhaustively detailed in publicly available literature, the general synthetic strategy can be inferred from the synthesis of related spiropiperidine analogs. The core of the synthesis involves the construction of the characteristic spiro[isobenzofuran-1(3H),4'-piperidine] moiety, followed by the attachment of the N-substituted pyrrolidinecarboxamide side chain.

A plausible synthetic route would likely involve the following key transformations:

-

Synthesis of the Spiro[isobenzofuran-1(3H),4'-piperidine] Core: This could be achieved through a multi-step sequence starting from readily available precursors. One potential approach involves the reaction of a suitable phthalide derivative with a protected 4-piperidone, followed by cyclization to form the spirocyclic core.

-

Introduction of the Propyl Linker: The piperidine nitrogen of the spirocyclic core would then be alkylated with a protected 3-halopropylamine to introduce the three-carbon linker.

-

Coupling with the Pyrrolidine Moiety: Following deprotection of the amine, the final step would involve an amide coupling reaction between the propyl-linked spiropiperidine and (2R)-1-benzylpyrrolidine-2-carboxylic acid to yield this compound.

The synthesis of related spiropiperidine compounds often employs standard organic chemistry techniques, including protection/deprotection strategies, alkylation reactions, and amide bond formation using common coupling reagents.

Pharmacological Characterization: In-Vitro Assay Methodologies

The pharmacological profile of this compound has been extensively characterized through a battery of in-vitro assays, establishing its high affinity and functional antagonism at the NOP receptor. The two primary assays utilized are the GTPγS binding assay and the calcium mobilization assay.

Quantitative Data Summary

| Parameter | Value | Receptor | Cell Line | Reference |

| IC₅₀ | 0.27 nM | NOP | CHO | [1] |

| Kᵢ | 0.24 nM | NOP | CHO | [2] |

| pA₂ | 9.98 | NOP | CHO | [3] |

| IC₅₀ | 6700 nM | μ-opioid | - | |

| IC₅₀ | >10000 nM | δ-opioid | - | |

| IC₅₀ | 2500 nM | κ-opioid | - |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, a critical early step in the signaling cascade of G protein-coupled receptors (GPCRs) like the NOP receptor.[4] Agonist binding to the receptor facilitates the exchange of GDP for GTP on the associated Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a quantifiable radioactive signal upon receptor activation. The inhibitory effect of an antagonist like this compound is determined by its ability to block agonist-stimulated [³⁵S]GTPγS binding.

Step-by-Step Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.[4]

-

Incubation: Membranes (typically 5-20 µg of protein per well) are incubated in a 96-well plate with the test compound (this compound), a known NOP receptor agonist (e.g., N/OFQ), and a fixed concentration of GDP (typically 10-100 µM).[5]

-

Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[5]

-

Incubation: The plate is incubated at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.[5]

-

Termination and Filtration: The reaction is terminated by rapid filtration through a 96-well filter plate using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

-

Quantification: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Experimental Protocol: Calcium Mobilization Assay

The NOP receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase. To facilitate the measurement of receptor activation via calcium signaling, CHO cells are often co-transfected with a promiscuous G protein, such as Gαqi5, which links the receptor to the phospholipase C pathway and subsequent intracellular calcium mobilization. The change in intracellular calcium concentration upon receptor stimulation is monitored using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

-

Cell Culture: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5) are cultured in 96- or 384-well black-walled microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion. The plate is incubated at 37°C to allow for dye uptake.

-

Compound Addition: The plate is then placed in a fluorescent imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the NOP receptor agonist is added to the wells. To determine the antagonist effect of this compound, cells are pre-incubated with the compound before the addition of the agonist.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified, and the inhibitory effect of this compound is used to determine its potency (e.g., IC₅₀ value).

Caption: Workflow for the Calcium Mobilization Assay.

Signaling Pathways and Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor. By binding to the receptor, it prevents the endogenous ligand N/OFQ from binding and initiating the downstream signaling cascade. In cells co-expressing the NOP receptor and Gαi/o proteins, this antagonism blocks the inhibition of adenylyl cyclase and the modulation of ion channels. In the engineered CHO cells used for the calcium mobilization assay, this compound prevents the Gαqi5-mediated activation of phospholipase C and the subsequent release of intracellular calcium. The high affinity and selectivity of this compound for the NOP receptor make it a valuable tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system.

Caption: Antagonistic action of this compound on NOP receptor signaling.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective probes for the NOP receptor. Its high potency and selectivity have made it an invaluable tool for in-vitro and in-vivo studies aimed at understanding the complex roles of the N/OFQ-NOP system. The synthetic strategies developed for spiropiperidine analogs provide a foundation for the creation of new chemical entities with improved pharmacokinetic and pharmacodynamic properties. Further research leveraging this compound and related compounds will undoubtedly continue to shed light on the therapeutic potential of targeting the NOP receptor for a variety of central nervous system disorders.

References

-

Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. National Institutes of Health. Available from: [Link].

- Goto Y, Arai-Otsuki S, Tachibana Y, et al. Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. J Med Chem. 2006;49(3):847-857.

- Fischetti C, Camarda V, Rizzi A, et al. Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist compound 24. Eur J Pharmacol. 2009;614(1-3):50-57.

- Liao Y, Li X, Christie MJ. 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. Eur J Pharmacol. 2009;606(1-3):84-90.

-

Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed. Available from: [Link].

-

Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. PubMed. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Individuality, phenotypic differentiation, dormancy... | F1000Research [f1000research.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAN ORL 24 in Cellular Signaling: A Technical Guide to NOP Receptor Antagonism

Abstract

This technical guide provides an in-depth exploration of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) with significant implications in a spectrum of physiological and pathological processes. We will dissect the intricate signaling pathways modulated by the NOP receptor and elucidate the mechanistic role of this compound in blocking these cascades. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and practical, field-proven experimental protocols to investigate the cellular effects of this compound.

Introduction: The Nociceptin/Orphanin FQ (NOP) Receptor System

The NOP receptor, encoded by the OPRL1 gene, is the fourth member of the opioid receptor family. Despite its structural homology to classical opioid receptors (μ, δ, and κ), it possesses a distinct pharmacology.[1] Its endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and likewise, opioids have low affinity for the NOP receptor.[1] The NOP receptor system is widely expressed throughout the central and peripheral nervous systems and is implicated in a diverse array of functions, including pain modulation, mood, anxiety, and reward pathways.[2]

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events. As a GPCR, its signaling is broadly categorized into two main branches: G protein-dependent and G protein-independent pathways. Understanding these pathways is critical to appreciating the functional consequences of NOP receptor antagonism by molecules such as this compound.

This compound: A Potent and Selective NOP Receptor Antagonist

This compound, also known as Compound 24, is a highly potent and selective antagonist of the NOP receptor.[3][4] It exhibits a high binding affinity for the human NOP receptor, with reported Ki values in the sub-nanomolar range (e.g., 0.24 nM in CHO cells), and displays significant selectivity over classical opioid receptors.[4][5] This pharmacological profile makes this compound an invaluable tool for dissecting the physiological and pathological roles of the NOP receptor system and as a potential therapeutic agent.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| Ki (NOP) | 0.24 nM | CHO cells | [5] |

| pKi (NOP) | 9.62 | CHO(hNOP) cell membranes | [3][6] |

| IC50 (NOP) | 0.27 nM | CHO cells | [6][7] |

| IC50 (κ-opioid) | 2500 nM | [7] | |

| IC50 (μ-opioid) | 6700 nM | [7] | |

| IC50 (δ-opioid) | >10000 nM | [7] | |

| pKB (G protein) | 9.11 | HEK293 cells | [2] |

NOP Receptor Signaling Pathways and the Impact of this compound

As an antagonist, this compound functions by blocking the N/OFQ-induced activation of the NOP receptor, thereby inhibiting its downstream signaling cascades.

G Protein-Dependent Signaling

The NOP receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G proteins of the Gi/o family.[2][8] This canonical pathway leads to several key cellular events that are effectively blocked by this compound.

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] this compound, by preventing NOP receptor activation, abrogates this reduction in cAMP.

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[6][9] These actions typically lead to neuronal hyperpolarization and reduced neurotransmitter release. This compound antagonizes these effects, thereby preventing the N/OFQ-induced changes in neuronal excitability.[3]

Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the NOP receptor has been shown to stimulate several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. [6][9]This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. As this compound blocks the initial step of receptor activation, it is expected to inhibit N/OFQ-mediated activation of these MAPK cascades.

Experimental Methodologies for Characterizing this compound Activity

To rigorously characterize the antagonist properties of this compound, a suite of in vitro cellular assays is employed. The following protocols provide a detailed, step-by-step guide for these key experiments.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor stimulation. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

-

Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of N/OFQ (typically EC₈₀). For basal binding, add buffer.

-

Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of this compound by non-linear regression analysis of the concentration-response curves.

Calcium Mobilization Assay (FLIPR)

This assay is used to measure changes in intracellular calcium concentration, which can be a downstream consequence of Gi/o-coupled receptor activation (via Gβγ-mediated PLC activation) or co-expression with a promiscuous G protein like Gα16.

Protocol:

-

Cell Culture: Plate CHO-hNOP cells (or other suitable cell line) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

FLIPR Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Agonist Addition: The FLIPR instrument will add a fixed concentration of N/OFQ (e.g., EC₈₀) to the wells.

-

Data Acquisition: Record the fluorescence intensity before and after agonist addition in real-time.

-

Data Analysis: Calculate the antagonist's IC₅₀ by measuring the inhibition of the N/OFQ-induced calcium response. [10][11]

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This assay quantifies the interaction between the activated NOP receptor and β-arrestin. The DiscoverX PathHunter® assay is a common platform based on enzyme fragment complementation. [1][12] Protocol:

-

Cell Culture: Use a cell line engineered to co-express the NOP receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Plate the cells in a 96-well white-walled plate.

-

Antagonist Incubation: Add serial dilutions of this compound to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of N/OFQ (EC₈₀) and incubate for 90 minutes at 37°C. [1][13]4. Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.

-

Luminescence Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Determine the IC₅₀ of this compound for the inhibition of N/OFQ-induced β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK MAPK pathway by detecting the phosphorylated form of ERK1/2.

Protocol:

-

Cell Culture and Serum Starvation: Plate cells expressing the NOP receptor and serum-starve overnight to reduce basal ERK phosphorylation.

-

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Agonist Stimulation: Stimulate the cells with N/OFQ (e.g., at its EC₅₀ for ERK activation) for a predetermined time (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against phospho-ERK1/2 (p-ERK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK) as a loading control. [14][15]9. Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK. Determine the inhibitory effect of this compound. [14]

Conclusion

This compound is a powerful pharmacological tool for the investigation of NOP receptor signaling. Its high potency and selectivity make it an ideal antagonist for delineating the complex roles of the NOP receptor in cellular and systemic physiology. By effectively blocking both G protein-dependent and -independent signaling pathways, this compound provides a means to modulate the diverse biological functions attributed to the N/OFQ-NOP system. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the intricate mechanisms of NOP receptor antagonism and to advance the development of novel therapeutics targeting this important GPCR.

References

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. [Link]

-

PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays - DiscoverX. [Link]

-

FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. [Link]

-

Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PubMed Central. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

-

PathHunter® β-Arrestin GPCR Assays - DiscoverX. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

-

(PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. [Link]

-

Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC - NIH. [Link]

-

FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - King's College London. [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed Central. [Link]

-

Nociceptin receptor - Wikipedia. [Link]

-

Summary of NOP receptor signaling. Figure cartoons the basic NOP... - ResearchGate. [Link]

-

Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - MDPI. [Link]

-

GTPγS Binding Assay - Creative Bioarray. [Link]

-

GPCR β-Arrestin Product Solutions - DiscoverX. [Link]

-

Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - Research journals - PLOS. [Link]

-

Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact - Berthold Technologies. [Link]

-

Key aspects of NOP receptor signalling. A. NOP receptors at synaptic... - ResearchGate. [Link]

-

GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

The DiscoveRx PathHunter β-arrestin assay; A measure of agonist affinity? - pA2 Online. [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. [Link]

-

Western blot band for Erk and phopho(p) - ResearchGate. [Link]

-

Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors | Request PDF - ResearchGate. [Link]

-

Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - NIH. [Link]

-

Western blot band for Erk and phopho(p) - ResearchGate. [Link]

-

Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC - PubMed Central. [Link]

-

NOP receptor / β-arrestin 2 protein interaction... | Download Scientific Diagram - ResearchGate. [Link]

-

Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed. [Link]

-

Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

Sources

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1401463-54-4 | BANORL24 | Tocris Bioscience [tocris.com]

- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of BAN ORL 24: A Technical Guide to a Selective NOP Receptor Antagonist

Abstract

This technical guide provides an in-depth exploration of BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. We will delve into the core mechanism of action of this compound, synthesize key findings from preclinical in vitro and in vivo studies, and discuss its potential therapeutic applications based on the current body of scientific evidence. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neuroscience, and translational medicine.

Introduction: The NOP Receptor System and the Emergence of this compound

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the N/OFQ peptide and its cognate G protein-coupled receptor (GPCR), the NOP receptor, is a key modulator of a wide array of physiological and pathological processes.[1][2] Widely distributed throughout the central and peripheral nervous systems, the NOP receptor is implicated in pain perception, mood regulation, reward pathways, cardiovascular function, and energy homeostasis.[1][3] The development of selective ligands for the NOP receptor is therefore of significant interest for elucidating its complex biology and for the potential treatment of various disorders.

This compound has emerged as a critical research tool and a potential therapeutic lead due to its high potency and selectivity as a NOP receptor antagonist.[4][5] Unlike endogenous ligands or agonist compounds that activate the receptor, this compound binds to the NOP receptor without initiating a cellular response, thereby blocking the effects of N/OFQ and other NOP receptor agonists.[1] This unique characteristic allows for the precise investigation of the NOP system's role in health and disease.

Mechanism of Action: Competitive Antagonism and Receptor Binding Profile

This compound functions as a competitive antagonist at the NOP receptor.[1][2] Its mechanism of action is centered on its ability to bind to the receptor with high affinity, preventing the binding and subsequent activation by the endogenous ligand N/OFQ or synthetic agonists. This blockade of receptor activation inhibits downstream signaling cascades.

The selectivity and potency of this compound are defining features. In vitro studies have demonstrated its exceptional affinity for the NOP receptor, with reported Ki values as low as 0.24 nM in Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor.[2][6][7]

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | IC50 (nM) | Ki (nM) | Source(s) |

| NOP | 0.27 | 0.24 | [2][4][7][8][9] |

| κ-opioid | 2500 | - | [4][8][9] |

| μ-opioid | 6700 | - | [4][8][9] |

| δ-opioid | >10000 | - | [4][8][9] |

The data clearly illustrates the remarkable selectivity of this compound for the NOP receptor over the classical opioid receptors (kappa, mu, and delta), making it an invaluable tool for dissecting the specific functions of the NOP system.

The molecular interactions underpinning this high-affinity binding involve π-π stacking interactions with aromatic residues within the receptor's binding pocket, which stabilizes the compound's association with the receptor.[1] Furthermore, its distinct electronic configuration enhances dipole-dipole interactions, and its hydrophobic regions contribute to its partitioning into lipid-rich environments, influencing its binding dynamics.[1]

Signaling Pathway Modulation

Activation of the NOP receptor by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. This compound, by blocking agonist binding, prevents these downstream signaling events.

Figure 1: Mechanism of this compound Action. N/OFQ binding to the NOP receptor activates Gi/o proteins, leading to downstream signaling. This compound competitively blocks this binding.

Preclinical Evidence: In Vitro and In Vivo Characterization

The pharmacological profile of this compound has been extensively characterized in a variety of preclinical models, providing a solid foundation for its potential therapeutic applications.

In Vitro Studies

In vitro experiments have been crucial in establishing the potency and selectivity of this compound. Key experimental approaches include:

-

Radioligand Binding Assays: These assays, typically performed using cell membranes from CHO cells stably expressing the human NOP receptor, are used to determine the binding affinity (Ki) of this compound. The low nanomolar Ki value confirms its high affinity for the receptor.[2][6][7]

-

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins following receptor stimulation. This compound has been shown to inhibit N/OFQ-induced stimulation of [³⁵S]GTPγS binding, confirming its antagonist properties.[8][9]

-

Calcium Mobilization Assays: In cells engineered to express the NOP receptor and a calcium-sensitive fluorescent reporter, NOP agonists induce an increase in intracellular calcium. This compound effectively blocks this agonist-induced calcium mobilization.[8][9]

Figure 2: In Vitro Experimental Workflow. A schematic of the key in vitro assays used to characterize the pharmacological properties of this compound.

In Vivo Studies

The effects of this compound have been investigated in several animal models, providing insights into the physiological roles of the NOP receptor system and highlighting potential therapeutic avenues.

-

Analgesia Research: In mouse tail-withdrawal assays, this compound has been shown to antagonize both the pronociceptive effects of supraspinally administered N/OFQ and the antinociceptive effects of spinally administered N/OFQ.[6] This demonstrates its ability to modulate pain perception at different levels of the nervous system.

-

Cardiovascular and Renal Function: Preclinical studies in rats have utilized this compound to investigate the role of the NOP receptor in cardiovascular and renal regulation. For instance, pretreatment with this compound was shown to significantly decrease the cardiodepressive, diuretic, and antinatriuretic effects of a non-peptide NOP receptor agonist, AT-039, confirming that these effects were mediated through the NOP receptor pathway.[10]

-

Neurological and Behavioral Effects: As a brain-penetrant compound, this compound is suitable for studying the central effects of NOP receptor modulation.[8][9] It has been shown to antagonize the reduction in locomotor activity induced by NOP agonists in vivo, indicating a role for the NOP system in regulating motor function.[8][9] Furthermore, studies in mice have demonstrated that this compound can abrogate the effects of N/OFQ on energy intake and expenditure in the arcuate nucleus of the hypothalamus, suggesting a role in metabolic regulation.[3]

-

Neuroprotection: In a model of oxygen-glucose deprivation (OGD) in primary astrocyte cultures, this compound was used to demonstrate that the neuroprotective effects of nociceptin, including the upregulation of the glutamate transporter EAAT1, were mediated through the NOP receptor.[11]

Potential Therapeutic Applications

Based on the preclinical evidence, this compound and other selective NOP receptor antagonists hold therapeutic potential for a range of conditions. It is important to note that while preclinical findings are promising, clinical trial data for this compound is currently limited.[4][12]

-

Pain Management: The complex role of the NOP system in both promoting and inhibiting pain suggests that NOP antagonists could be beneficial in specific pain states, potentially as part of a multimodal analgesic strategy.[2][6]

-

Neurological and Psychiatric Disorders: Given the involvement of the NOP system in mood, anxiety, and reward, NOP antagonists are being investigated for their potential in treating depression, anxiety disorders, and substance abuse.

-

Cardiovascular Disorders: The modulation of cardiovascular and renal function by the NOP system suggests that antagonists like this compound could be explored for conditions such as hypertension and heart failure, although the exact therapeutic window and effects require further investigation.[10]

-

Metabolic Disorders: The influence of the NOP system on energy balance points to a potential role for NOP antagonists in the management of obesity and other metabolic diseases.[3]

-

Oncology: The mention of potential use in cancer research suggests an emerging area of investigation, though the specific mechanisms are yet to be fully elucidated.[2][7]

Conclusion and Future Directions

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the NOP receptor system. Its high potency, selectivity, and brain penetrance make it an ideal probe for preclinical research. The existing body of evidence points towards a broad therapeutic potential for selective NOP receptor antagonists in a variety of disease areas.

Future research should focus on:

-

Elucidating the precise role of the NOP system in different pathological contexts.

-

Conducting further preclinical studies to establish the efficacy and safety profile of this compound in relevant disease models.

-

If warranted by preclinical data, progressing to well-designed clinical trials to evaluate the therapeutic potential of NOP antagonists in human diseases.

The continued investigation of compounds like this compound will undoubtedly pave the way for novel therapeutic strategies targeting the NOP receptor system.

References

- KOR-3 Inhibitors | SCBT - Santa Cruz Biotechnology.

- Opioid Receptor - MedchemExpress.com.

- Opioid Receptor | Agonists | MedChemExpress.

- This compound|Potent & Selective NOP Receptor ... - Benchchem.

- Cardiovascular and renal effects of novel non-peptide nociceptin opioid peptide (NOP) receptor agonists - PMC - PubMed Central.

- Sheet1 - MedchemExpress.com.

- This compound - Potent NOP Receptor Antagonist - APExBIO.

- Compound_Inform

- Pain Research - Tocris Bioscience.

- Glutamate Buffering Capacity and Blood-Brain Barrier Protection of Opioid Receptor Agonists Biphalin and Nociceptin - DOI.

- PI3K/Akt/mTOR Inhibitors - KareBay Biochem.

- Fig 2. Regulation of energy expenditure by SF-1 in metabolic stress...

- BAN-ORL-24 (PD051081, MAKMQGKJURAJEN-RUZDIDTESA-N) - Probes & Drugs.

- ZINC13679981 - Docking.org.

- This compound | NOP Receptor Antagonist - MedchemExpress.com.

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]

- 10. Cardiovascular and renal effects of novel non-peptide nociceptin opioid peptide (NOP) receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. zinc20.docking.org [zinc20.docking.org]

The Pharmacodynamic Profile of BAN ORL 24: A Technical Guide to a High-Affinity NOP Receptor Antagonist

Executive Summary

BAN ORL 24 is a potent, selective, and competitive non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including pain, mood, and addiction.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamic properties of this compound, intended for researchers and drug development professionals. We delve into the molecular interactions, cellular functional consequences, and in vivo activity of this compound. Detailed, field-proven protocols for key in vitro assays—including radioligand binding, [³⁵S]GTPγS functional assays, and calcium mobilization—are provided to ensure scientific integrity and reproducibility. The synthesis of high-affinity binding, potent functional antagonism, and high selectivity over classical opioid receptors establishes this compound as a critical research tool for elucidating the complex biology of the NOP receptor system.

Introduction: The NOP Receptor and the Rationale for Selective Antagonism

The NOP receptor, also known as the Opioid Receptor-Like 1 (ORL1), is the fourth member of the opioid receptor family.[4][5] Despite sharing significant sequence homology with classical opioid receptors (μ, δ, κ), it possesses a distinct pharmacology; it is not activated by classical opioid peptides and its endogenous ligand, N/OFQ, does not bind to other opioid receptors.[6][7] The NOP system is widely distributed throughout the central and peripheral nervous systems and modulates neurotransmission, often producing effects that oppose those of the classical opioid systems.[6][8]

This unique profile makes the NOP receptor a compelling therapeutic target. Selective antagonists are invaluable for dissecting its physiological roles and exploring its therapeutic potential in conditions such as depression and cognitive disorders.[9] this compound (also known as Compound 24) was developed as a high-affinity, non-peptide antagonist to overcome the limitations of peptide-based ligands, offering improved bioavailability and the ability to cross the blood-brain barrier.[7][10][11] This guide characterizes its fundamental pharmacodynamic properties.

Molecular Mechanism of Action: Target Engagement and Functional Antagonism

The pharmacodynamic effect of a drug begins with its binding to a target. For this compound, this is a high-affinity interaction with the NOP receptor, which competitively blocks the binding of the endogenous agonist N/OFQ. This binding event is then translated into functional antagonism, preventing the receptor from initiating its intracellular signaling cascade.

Target Engagement: Quantifying Binding Affinity

The primary measure of a drug's physical interaction with its receptor is its binding affinity (Kᵢ). This was determined for this compound using a competitive radioligand binding assay, a gold standard for quantifying receptor-ligand interactions.[6][8]

-

Causality Behind Experimental Choice: This assay directly measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand ([³H]N/OFQ) from the NOP receptor.[10] It is a direct, quantitative measure of target engagement at the molecular level. The use of membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (hNOP) ensures a high density of the target receptor and minimizes interference from other receptor systems.[10][12]

The results demonstrate that this compound binds to the NOP receptor with sub-nanomolar affinity, indicating a very potent and durable interaction.[12][13] Critically, its affinity for the classical μ, δ, and κ opioid receptors is over 1000-fold lower, establishing its high selectivity.[3][10]

Functional Antagonism: Measuring the Blockade of G Protein Activation

Upon agonist binding, GPCRs like NOP activate intracellular heterotrimeric G proteins by catalyzing the exchange of GDP for GTP on the Gα subunit.[14] The [³⁵S]GTPγS binding assay is a functional test that directly measures this primary signal transduction event.[1][11][15]

-

Causality Behind Experimental Choice: This assay quantifies the functional consequence of receptor occupancy.[15] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins by an agonist (N/OFQ) can be measured as an accumulation of radioactivity in the cell membranes.[11][12] A competitive antagonist like this compound will prevent this agonist-induced increase in a concentration-dependent manner. This provides a direct link between receptor binding and the inhibition of the first step in cellular signaling.

The potency of this compound in this assay is expressed as a pA₂, a logarithmic measure of antagonist potency derived from Schild analysis.[10] A high pA₂ value, such as that observed for this compound, confirms its potent, competitive antagonism at the G protein level.[10]

Cellular Pharmacodynamics: Inhibition of Second Messenger Signaling

To further confirm antagonism in a whole-cell system, calcium mobilization assays are employed. While the NOP receptor canonically couples to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase, CHO cells can be engineered to co-express a "promiscuous" G protein, such as Gαqi5 or Gαq16.[6][10][14] This redirects the signal through the Gαq pathway, leading to a measurable release of intracellular calcium upon receptor activation.

-

Causality Behind Experimental Choice: This assay provides a robust, high-throughput method to assess receptor function in a live-cell context.[14][16] The engineered cell line creates a reliable link between NOP receptor activation and a calcium signal, which can be easily detected using fluorescent calcium-sensitive dyes.[4] this compound's ability to block the N/OFQ-induced calcium signal provides a clear measure of its antagonist activity (expressed as a K₋B value) at the cellular level.[10][12]

Summary of In Vitro Pharmacodynamic Properties

The key quantitative parameters defining the in vitro pharmacodynamics of this compound are summarized below.

| Parameter | Assay Type | Description | Value | Source |

| pKᵢ | Radioligand Binding | Negative log of the binding affinity constant for hNOP receptors. | 9.62 | [2][10] |

| Kᵢ | Radioligand Binding | Binding affinity for hNOP receptors. | 0.24 nM | [12][13] |

| IC₅₀ | Radioligand Binding | Concentration causing 50% inhibition of radioligand binding to NOP. | 0.27 nM | [3][11][15] |

| pA₂ | [³⁵S]GTPγS Binding | Negative log of antagonist concentration giving a 2-fold shift in agonist dose-response. | 9.98 | [10][12] |

| pK₋B | Calcium Mobilization | Negative log of the antagonist equilibrium dissociation constant. | 8.73 | [10] |

| Selectivity | Radioligand Binding | Fold-selectivity for NOP over μ, δ, and κ opioid receptors. | >1000-fold | [3][10] |

Visualizing the Mechanism of Action

To clarify the molecular and cellular events, the following diagrams illustrate the NOP receptor signaling pathway and the workflow for characterizing an antagonist like this compound.

In Vivo Pharmacodynamics

The ultimate validation of an antagonist's utility is its ability to block receptor function in a living system. In vivo studies, such as the mouse tail withdrawal assay, demonstrate the physiological consequences of NOP receptor blockade by this compound.[2][10]

-

Causality Behind Experimental Choice: The tail withdrawal assay is a standard model for assessing nociception (the neural processing of painful stimuli). N/OFQ administered directly to the brain (supraspinally) or spinal cord can produce either pain-like (pronociceptive) or pain-relieving (antinociceptive) effects, respectively.[2][10] A true NOP antagonist should block both of these effects without having an effect on its own.

In these studies, this compound (at 10 mg/kg) effectively antagonized both the pronociceptive and antinociceptive actions of N/OFQ.[2][10] Furthermore, it did not affect the antinociceptive action of endomorphin-1, a classical μ-opioid agonist, confirming its selectivity in a complex physiological setting.[2][10]

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as a self-validating framework for the in vitro characterization of NOP receptor antagonists.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human NOP receptor.

Materials:

-

Membranes: Prepared from CHO cells stably expressing hNOP.

-

Radioligand: [³H]N/OFQ (specific activity ~50 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Determinate: High concentration of unlabeled N/OFQ (e.g., 1 µM).

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C), vacuum harvester, liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

50 µL of binding buffer (for total binding) OR 50 µL of non-specific determinate OR 50 µL of this compound dilution.

-

50 µL of [³H]N/OFQ at a final concentration near its K₋d value (e.g., 0.5 nM).

-

150 µL of hNOP cell membranes (5-20 µg protein/well).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[17]